molecular formula C24H17N3O6 B12432699 4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid

4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid

Numéro de catalogue: B12432699
Poids moléculaire: 443.4 g/mol
Clé InChI: GNLVJIICVWDSNI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of QNZ46 involves several key steps, starting with the preparation of the quinazolinone core. The process typically includes:

    Formation of the Quinazolinone Core: This step involves the condensation of anthranilic acid with formamide to produce 2-aminobenzamide, which is then cyclized to form the quinazolinone structure.

    Introduction of the Nitro Group: The nitro group is introduced via nitration of the aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.

    Methoxylation: The methoxy group is added through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base.

    Ethenylation: The ethenyl group is introduced via a Heck reaction, where the nitro-substituted quinazolinone is coupled with a suitable vinyl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of QNZ46 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

QNZ46 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various quinazolinone derivatives with different functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

    DQP-1105: Another NR2C/NR2D-selective NMDA receptor antagonist.

    Ro 25-6981: Selective for NR2B-containing NMDA receptors.

    CGP 37849: A broad-spectrum NMDA receptor antagonist.

Uniqueness of QNZ46

QNZ46 is unique due to its high selectivity for NR2C and NR2D subunits, which makes it a valuable tool for studying these specific receptor subtypes . Its non-competitive and voltage-independent mechanism of action also distinguishes it from other NMDA receptor antagonists .

Activité Biologique

4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid, commonly referred to as QNZ46, is a synthetic compound with significant biological activity. Its structure features a quinazolinone core, which is known for its pharmacological properties. This article explores the biological activities of QNZ46, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

  • Molecular Formula : C24H17N3O6
  • Molecular Weight : 443.4 g/mol
  • IUPAC Name : 4-[6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid
  • CAS Number : 1237744-13-6

QNZ46 functions primarily as a selective antagonist of NMDA receptors, particularly targeting NR2C and NR2D subunits. This selectivity allows for specific modulation of synaptic transmission and plasticity, which are critical in neurological processes. The compound binds to a novel site on the NMDA receptor distinct from traditional binding sites for glutamate and glycine, thereby influencing receptor activity without complete inhibition .

Neurological Effects

QNZ46 has been studied extensively for its effects on neurological disorders. It shows promise in:

  • Alzheimer's Disease : By modulating NMDA receptor activity, QNZ46 may help in reducing excitotoxicity associated with neurodegeneration.
  • Parkinson's Disease : The compound's ability to influence synaptic plasticity could provide therapeutic benefits in managing symptoms.
  • Epilepsy : As an NMDA antagonist, QNZ46 may reduce seizure activity by dampening overactive neuronal circuits.

Antioxidant and Cytotoxic Activities

Research indicates that QNZ46 exhibits antioxidant properties, potentially protecting cells from oxidative stress. Additionally, preliminary studies suggest cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeSelectivityReference
DQP-1105NMDA receptor antagonistNR2C/NR2D
Ro 25-6981NMDA receptor antagonistNR2B
CGP 37849Broad-spectrum NMDA antagonistNon-selective

QNZ46 is unique due to its high selectivity for NR2C and NR2D subunits compared to other NMDA antagonists. This specificity may enable more targeted therapeutic applications with fewer side effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of QNZ46:

  • Neuroprotective Studies :
    • In vitro assays demonstrated that QNZ46 effectively reduced neuronal cell death induced by excitotoxic agents.
    • Animal models of Alzheimer's disease showed improved cognitive function following treatment with QNZ46 compared to controls .
  • Cancer Research :
    • In vitro studies indicated that QNZ46 inhibited the proliferation of various cancer cell lines (e.g., Hep-G2 and A2058) at concentrations ranging from 5 to 10 μM without significant cytotoxicity to normal cells .
  • Antioxidant Activity :
    • QNZ46 was tested against reactive oxygen species (ROS) in cell-based assays, showing a significant reduction in oxidative stress markers compared to untreated controls .

Propriétés

Formule moléculaire

C24H17N3O6

Poids moléculaire

443.4 g/mol

Nom IUPAC

4-[6-methoxy-2-[2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid

InChI

InChI=1S/C24H17N3O6/c1-33-19-10-11-21-20(14-19)23(28)26(17-8-6-16(7-9-17)24(29)30)22(25-21)12-5-15-3-2-4-18(13-15)27(31)32/h2-14H,1H3,(H,29,30)

Clé InChI

GNLVJIICVWDSNI-UHFFFAOYSA-N

SMILES canonique

COC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)C(=O)O)C=CC4=CC(=CC=C4)[N+](=O)[O-]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.